molecular formula C66H103NO16 B3025741 Linearmycin B

Linearmycin B

Cat. No.: B3025741
M. Wt: 1166.5 g/mol
InChI Key: DHFLEVLIHWJIAE-OTPULODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linearmycin B is a linear polyene antibiotic produced by Streptomyces species, first isolated in 1996 . Structurally, it features a long linear carbon chain terminating in amino and carboxylic acid groups, with a molecular formula of C₆₆H₁₀₃NO₁₆ and a molecular weight of 1,166.54 g/mol . It exhibits broad-spectrum antimicrobial activity, targeting both fungi (e.g., Aspergillus nidulans) and bacteria (e.g., Bacillus subtilis) . Its mode of action involves binding to membrane sterols, leading to pore formation and cell lysis . Biosynthesis occurs via a polyketide pathway incorporating acetate, propionate, and γ-aminobutyric acid precursors, regulated by a 27-gene cluster in Streptomyces .

Preparation Methods

Linearmycin B is typically isolated from the mycelial extracts of Streptomyces sp. strain Mg1 . The biosynthesis of this compound involves the incorporation of various substrates into the polyketide pathway. The structural assignment of this compound has been confirmed by differential NMR analysis . Industrial production methods for this compound have not been extensively documented, but the isolation process involves culturing Streptomyces sp. in appropriate media and extracting the compound from the mycelium .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Linearmycin B (C₆₆H₁₀₃NO₁₆; molecular weight 1,166.5 g/mol) contains a linear polyketide backbone with ≥60 carbons, multiple conjugated double bonds, and a polyene moiety . These structural elements enable interactions with lipid bilayers through hydrophobic and van der Waals forces, facilitating membrane disruption . Its insolubility in aqueous environments necessitates vesicle-mediated delivery for biological activity .

Membrane Disruption and Depolarization

This compound directly targets bacterial cytoplasmic membranes, causing rapid depolarization and lysis. Key findings include:

  • Lipid Bilayer Disruption : In vitro experiments with liposomes demonstrated that this compound disrupts lipid bilayers independently of cellular components, confirming intrinsic membranolytic activity .

  • Depolarization Kinetics : Exposure to this compound caused immediate depolarization of Bacillus subtilis membranes, correlated with loss of cell viability .

Table 1: Membrane Effects of this compound

ParameterObservationSource
Lytic ActivityGram-positive bacteria (e.g., B. subtilis) lysed; Gram-negative unaffected
Membrane DepolarizationRapid loss of membrane potential (≤5 min)
MechanismIntrinsic disruption of lipid bilayers

Interaction with Two-Component Signaling Systems

This compound activates the LnrJK-LnrLMN system in B. subtilis, a resistance mechanism involving:

  • LnrJK Activation : this compound binds to the histidine kinase LnrJ, triggering phosphorylation of the response regulator LnrK .

  • Efflux Pump Induction : Activated LnrK upregulates the ABC transporter LnrLMN, which exports this compound and confers resistance .

Table 2: Genetic and Biochemical Responses to this compound

ComponentFunctionOutcomeSource
LnrJK TCSSignal transductionUpregulation of LnrLMN
LnrLMN transporterEfflux of this compoundResistance and biofilm formation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy confirmed this compound’s structure and reactivity:

  • UV Absorbance : Peaks at 333 nm and 254 nm correspond to conjugated double bonds .

  • NMR Shifts : Specific chemical shifts (e.g., δ 5.3–6.5 ppm for polyene protons) align with its linear polyene architecture .

Biological Activity and Resistance

  • Antifungal vs. Antibacterial Activity : Originally classified as antifungal, this compound also lyses Bacillus species via membrane targeting .

  • Resistance Mutations : Missense mutations in lnrJK (e.g., YfiJK) enhance efflux pump expression, reducing intracellular this compound concentrations .

Comparative Reactivity with Polyenes

This compound shares mechanistic similarities with amphotericin B but differs in specificity:

  • Similarities : Both disrupt membranes via polyene-lipid interactions .

  • Differences : this compound lacks activity against fungi at sublytic concentrations and does not require sterols for membrane binding .

This compound’s chemical reactivity is defined by its membranolytic action, structural polyene motifs, and interactions with bacterial signaling pathways. Its unique mechanism positions it as a model for studying membrane-targeting antibiotics and resistance evolution.

Scientific Research Applications

Key Findings on Mechanism

  • Membrane Disruption : Linearmycin B disrupts lipid bilayers, indicating that the cytoplasmic membrane is its primary target .
  • Lysis in Various Strains : It has been shown to induce lysis in several Gram-positive bacteria, including Bacillus subtilis, with varying efficacy depending on the bacterial strain .
  • Extracellular Vesicles : Research suggests that linearmycins may be trafficked via extracellular vesicles, linking antibiotic production with bacterial membrane physiology .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens:

Pathogen Activity Reference
Bacillus subtilisStrong lytic activity
Staphylococcus aureusModerate inhibition
Fungal strains (e.g., Candida)Effective antifungal properties

Antifungal Applications

A study highlighted the efficacy of this compound against fungal pathogens, showing promise as an alternative to conventional antifungals like amphotericin B. The compound exhibited lower toxicity profiles while maintaining strong antifungal activity .

Resistance Mechanisms

Research into resistance mechanisms revealed that Bacillus subtilis mutants exposed to this compound developed biofilm formation capabilities and mutations in specific signaling pathways (e.g., yfiJK), suggesting adaptive responses to antibiotic pressure .

Biosensor Development

A novel biosensor based on the response of Bacillus subtilis to this compound was developed for screening new amphotericin-like compounds. This biosensor utilizes a lux reporter construct linked to the lnrLMN operon, which is induced upon exposure to linearmycins .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural and molecular differences between Linearmycin B and related polyene antibiotics:

Compound Molecular Formula Molecular Weight (g/mol) Structural Class Key Functional Groups
This compound C₆₆H₁₀₃NO₁₆ 1,166.54 Linear polyene Amino, carboxylic acid
Linearmycin A C₆₄H₁₀₁NO₁₆ 1,140.50 Linear polyene Amino, carboxylic acid
Linearmycin C C₆₇H₁₀₅NO₁₆ 1,180.57 Linear polyene Amino, carboxylic acid
Amphotericin B C₄₇H₇₃NO₁₇ 924.09 Macrocyclic polyene Mycosamine sugar, carboxyl
ECO-02301 C₇₀H₁₀₉N₂O₂₀ 1,298.64 Macrocyclic polyene Cyclic heptapeptide core
Mediomycin A C₆₂H₉₉NO₁₆S 1,146.53 Sulfur-containing Thioester linkage

Key Observations :

  • Linearmycins (A, B, C) share linear architectures but differ in chain length and methylation patterns .
  • Amphotericin B and ECO-02301 are macrocyclic, with Amphotericin B incorporating a sugar moiety critical for sterol binding .
  • Mediomycin A contains sulfur, a rarity among polyenes, which may enhance stability or target specificity .

Functional and Mechanistic Differences

Antimicrobial Spectrum

  • This compound : Dual antifungal and antibacterial activity; induces lysis in B. subtilis via the lnrLMN operon .
  • Amphotericin B : Primarily antifungal (e.g., Candida, Aspergillus); ineffective against bacteria due to sterol specificity .
  • Mediomycin A : Activity profile unspecified in literature, but sulfur may broaden target range .

Ecological Roles

  • Linearmycins induce secondary metabolite production in fungi (e.g., terreic acid in Aspergillus), suggesting ecological signaling roles .
  • Amphotericin B is perceived by B. subtilis as a stress signal, upregulating drug-resistance pathways .

Biological Activity

Linearmycin B, a linear polyketide antibiotic produced by Streptomyces sp. strain Mg1, exhibits significant antibacterial and antifungal properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, resistance mechanisms, and implications in microbial competition.

Overview of this compound

This compound is part of a larger family of linearmycins, which are characterized by their long linear structures with amino and carboxylic acid groups. These compounds are known for their ability to target bacterial membranes, leading to cell lysis and inhibition of growth in susceptible organisms such as Bacillus subtilis and other Gram-positive bacteria .

Lytic Activity : this compound primarily acts by disrupting the integrity of the bacterial cytoplasmic membrane. Studies have demonstrated that exposure to this compound results in rapid depolarization of the membrane potential in B. subtilis, indicating a loss of membrane integrity that correlates with cell lysis . This mechanism is distinct from traditional antibiotics that target cell wall synthesis or protein synthesis, as linearmycins can induce lysis even in metabolically inactive cells .

Extracellular Vesicle Trafficking : Recent research has uncovered that linearmycins may be trafficked via extracellular vesicles produced by Streptomyces sp. strain Mg1. These vesicles encapsulate linearmycins and facilitate their delivery to target cells, enhancing the competitive fitness of the producing strain in microbial environments .

Resistance Mechanisms

Resistance to this compound in Bacillus subtilis has been linked to mutations in the two-component signaling system (TCS) operon yfiJK. These mutations activate the expression of an ATP-binding cassette (ABC) transporter encoded by the yfiLMN operon, which is essential for conferring resistance against linearmycin-induced lysis . The interplay between resistance mechanisms and biofilm formation suggests that resistant strains may gain an advantage in competitive environments.

Table 1: Summary of Key Research Findings on this compound

Study ReferenceKey FindingsMethodology
This compound induces membrane depolarization leading to cell lysis in B. subtilis.Fluorescence microscopy and viability assays.
Identification of mutations in yfiJK operon conferring resistance to this compound.Genetic screening and transposon mutagenesis.
Linearmycins are trafficked via extracellular vesicles, enhancing antibacterial activity.Imaging mass spectrometry and vesicle isolation techniques.
This compound shows broad-spectrum activity against various Gram-positive bacteria.Antimicrobial susceptibility testing against multiple bacterial strains.

Implications for Antimicrobial Development

The unique mechanism of action exhibited by this compound positions it as a promising candidate for the development of new antimicrobial therapies, especially in an era where antibiotic resistance is a growing concern. Its ability to bypass traditional resistance pathways makes it an attractive option for treating infections caused by resistant Gram-positive pathogens.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for characterizing Linearmycin B's biosynthetic pathway?

To elucidate the biosynthetic pathway, researchers should:

  • Perform genome mining to identify biosynthetic gene clusters (BGCs) containing the guanidine CoA-acyl carrier protein transacylase, a key enzyme in arginine-derived polyketide synthesis .
  • Use heterologous expression in model systems (e.g., Aspergillus nidulans) to validate pathway functionality .
  • Conduct isotopic labeling experiments to trace precursor incorporation into the polyketide backbone .

Q. What analytical techniques are critical for resolving this compound's structural and functional properties?

Prioritize:

  • High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) for structural elucidation .
  • Bioactivity-guided fractionation coupled with HPLC-UV/Vis to isolate active compounds from crude extracts .
  • Minimum inhibitory concentration (MIC) assays to assess antimicrobial potency, ensuring replicates (≥3) to address variability .

Q. How should researchers design a literature review to identify gaps in this compound research?

  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries, e.g., "How does this compound (Intervention) affect Penicillium spp. (Population) compared to other arginoketides (Comparison) in pigment induction (Outcome)?" .
  • Use databases like PubMed and EMBASE , filtering for primary studies that detail BGC architecture or bioactivity .
  • Critically evaluate contradictions, such as discrepancies in reported MIC values, by comparing experimental conditions (e.g., microbial strains, assay protocols) .

Advanced Research Questions

Q. How can genome mining be optimized to discover this compound analogs with enhanced bioactivity?

  • Use comparative genomics tools (e.g., clinker) to align BGCs of known linear polyketides (e.g., mediomycin, desulfoclethramycin) and identify conserved domains for engineering .
  • Implement CRISPR-Cas9 to disrupt regulatory genes in native producers, potentially activating silent BGCs .
  • Apply molecular networking (GNPS platform) to correlate mass spectral data with biosynthetic potential across microbial strains .

Q. What strategies resolve contradictions in this compound's reported bioactivity across studies?

  • Conduct meta-analyses to standardize data, accounting for variables like microbial strain pathogenicity, growth media, and assay endpoints .
  • Perform cross-species bioassays under controlled conditions (e.g., standardized inoculum size, incubation time) to isolate compound-specific effects .
  • Validate findings using gene knockout models to confirm this compound’s role in observed bioactivity, ruling out synergistic interactions .

Q. What experimental designs elucidate this compound's ecological role in microbial interactions?

  • Design co-culture experiments with this compound-producing strains and competitor microbes, measuring secondary metabolite induction (e.g., carviolin in Penicillium spp.) via LC-MS .
  • Use transcriptomic profiling (RNA-seq) to identify upregulated stress-response genes in susceptible microbes during exposure .
  • Employ soil microcosm studies to assess this compound’s impact on microbial community structure under environmental conditions mimicking native habitats .

Q. Methodological Considerations

Q. How can researchers ensure reproducibility in this compound isolation protocols?

  • Document extraction parameters (solvent polarity, temperature) and chromatography conditions (column type, gradient elution) in detail .
  • Include negative controls (e.g., extracts from non-producing strains) to confirm compound specificity .
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral and bioassay data .

Q. What statistical methods address variability in this compound cytotoxicity assays?

  • Apply dose-response modeling (e.g., sigmoidal curves) with tools like GraphPad Prism, reporting IC₅₀ values with 95% confidence intervals .
  • Use multivariate analysis (e.g., PCA) to distinguish compound-specific effects from confounding factors like solvent toxicity .
  • Validate assays with replicates (n ≥ 5) and include blinded analysis to reduce observer bias .

Q. Data Interpretation & Validation

Q. How should researchers validate this compound's mechanism of action?

  • Combine chemo-proteomics to identify protein targets and surface plasmon resonance (SPR) to measure binding affinity .
  • Perform time-kill assays to distinguish bactericidal vs. bacteriostatic activity, correlating results with transcriptomic shifts .
  • Use molecular docking simulations to predict interactions with putative targets (e.g., bacterial cell wall synthases) .

Q. What steps mitigate biases in interpreting this compound's biosynthetic data?

  • Cross-validate genome mining predictions with gene deletion studies and metabolite profiling .
  • Avoid overreliance on in silico tools; confirm BGC activity via heterologous expression in tractable hosts (e.g., Streptomyces coelicolor) .
  • Disclose limitations (e.g., incomplete genome assemblies, unannotated regulatory elements) in publications .

Properties

IUPAC Name

(2E,4E,6E,8E,10E,14E,20E,22E,24E,26E,28E,40E,50E,54E)-62-amino-17,19,31,35,37,39,43,45,47,49,53,57,59-tridecahydroxy-2,16,18,32-tetramethyl-33-oxodohexaconta-2,4,6,8,10,14,20,22,24,26,28,40,50,54-tetradecaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H103NO16/c1-48(29-21-17-13-9-6-5-7-10-14-18-22-30-49(2)66(82)83)65(81)51(4)63(79)39-24-20-16-12-8-11-15-19-23-38-62(78)50(3)64(80)47-61(77)46-60(76)44-56(72)36-27-35-55(71)43-59(75)45-58(74)42-54(70)34-26-32-52(68)31-25-33-53(69)41-57(73)37-28-40-67/h5-12,14-16,18-27,29-31,34,36,39,48,50-63,65,68-79,81H,13,17,28,32-33,35,37-38,40-47,67H2,1-4H3,(H,82,83)/b7-5+,9-6+,12-8+,14-10+,15-11+,20-16+,22-18+,23-19+,29-21+,31-25+,34-26+,36-27+,39-24+,49-30+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFLEVLIHWJIAE-OTPULODUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCCC=CC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/CC/C=C/C=C/C=C/C=C/C=C(\C)/C(=O)O)C(C(C)C(/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H103NO16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1166.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Linearmycin B
Linearmycin B
Linearmycin B
Linearmycin B
Linearmycin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.